5-Methyl-2-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-3-yl)methoxy]pyrimidine
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Overview
Description
5-Methyl-2-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-3-yl)methoxy]pyrimidine is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions . This method allows for the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-3-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methyl-2-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-3-yl)methoxy]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioavailability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-[[4-methyl-2-[[5-thiazolyl]methylthio]phenoxy]acetic acid: Known for its role in regulating inflammation.
Indole derivatives: Possess diverse biological activities, including antiviral and anticancer properties.
Uniqueness
5-Methyl-2-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-3-yl)methoxy]pyrimidine is unique due to its combination of a trifluoromethyl group and a pyrimidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-methyl-2-[[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3S/c1-14-9-23-18(24-10-14)28-12-16-3-2-8-25(11-16)29(26,27)13-15-4-6-17(7-5-15)19(20,21)22/h4-7,9-10,16H,2-3,8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEPEVADYMIQDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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